Benzhydrol-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydrol-d10 is a deuterated derivative of bisphenol A.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol AThe reaction conditions often involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzhydrol-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Benzhydrol-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Benzhydrol-d10 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic processes. The compound’s unique structure allows it to act as a tracer, providing insights into the dynamics of various biochemical and chemical reactions .
Comparison with Similar Compounds
Bisphenol A: The non-deuterated parent compound.
Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol: Another derivative with different functional groups.
Energetic derivatives substituted with trinitrophenyl: Compounds with similar structural motifs but different applications.
Uniqueness: Benzhydrol-d10 stands out due to its deuterated nature, which imparts unique properties such as increased stability and altered reaction kinetics. These characteristics make it particularly valuable in scientific research, where it is used to study reaction mechanisms and metabolic pathways in greater detail.
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.